molecular formula C15H17NO4S B7631585 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide

2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide

Cat. No. B7631585
M. Wt: 307.4 g/mol
InChI Key: WULPSUVFESGCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been used for various purposes, including as an inhibitor of enzymes and in the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has several biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit histone deacetylase, which plays a role in gene expression and regulation. Additionally, it has been found to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide in lab experiments is its ability to selectively inhibit enzymes. This makes it a useful tool for studying the function of specific enzymes in various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide. One area of interest is its potential as an anticancer agent. Further studies could investigate its effectiveness against different types of cancer and its mechanism of action. Additionally, research could focus on developing more selective inhibitors of specific enzymes using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide as a starting point. Finally, studies could investigate the potential therapeutic applications of this compound in other areas, such as neurological disorders.

Synthesis Methods

The synthesis of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide involves the reaction of 2-methylfuran-3-sulfonyl chloride with N-[(3-methylphenyl)methyl]acetamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-4-3-5-13(8-11)9-16-15(17)10-21(18,19)14-6-7-20-12(14)2/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPSUVFESGCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CS(=O)(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide

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